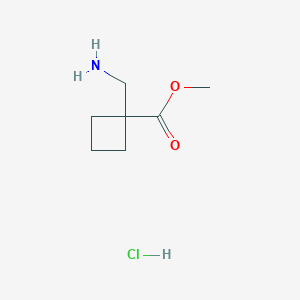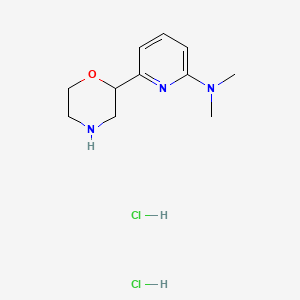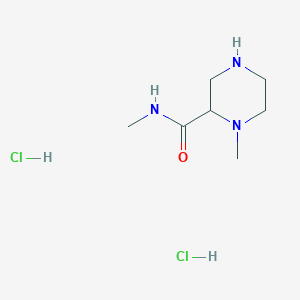
Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride
Vue d'ensemble
Description
“Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is a chemical compound with the molecular formula C7H13NO2 . It is used as a primary and secondary intermediate for pharmaceutical and organic synthesis .
Molecular Structure Analysis
The molecular structure of “Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” consists of a cyclobutane ring with a carboxylate group and an aminomethyl group attached . The molecular weight is 165.62 g/mol .Physical And Chemical Properties Analysis
“Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride” is slightly soluble in water . It’s sensitive to air and should be stored away from air in a cool, dry place in a tightly closed container .Applications De Recherche Scientifique
Versatile Access to Amino Acid Derivatives
A study developed mild conditions to synthesize substituted methyl 2-(benzylamino)cyclobutenecarboxylates, which were further converted into N-Boc-protected derivatives. These β-amino acids were utilized to synthesize small peptides, demonstrating the compound's role in creating cyclic dipeptides and exploring its applications in peptide chemistry (A. Meijere et al., 2010).
Neuropharmacological Characterization
Research investigated the neuropharmacological properties of derivatives, including 1-aminocyclobutane-1-carboxylate, focusing on their potential as ligands for the NMDA receptor's glycine binding site. This study elucidates the compound's rapid inactivation in vivo, despite its potency in vitro, highlighting its limited utility in certain neuropharmacological applications (T. Rao et al., 1990).
Synthesis of Unnatural Amino Acids
Another study achieved the synthesis of an unnatural amino acid for potential use in Boron Neutron Capture Therapy (BNCT), demonstrating the compound's utility in developing agents for cancer treatment. This research presents a novel method for synthesizing cyclobutanecarboxylic acid derivatives, further highlighting the compound's versatility in medicinal chemistry (R. Srivastava et al., 1997).
Development of Rigid Analogs
The synthesis of "Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride" was explored to evaluate its role as a rigid analogue of gamma-aminobutyric acid (GABA), highlighting its potential in studying receptor binding activities and understanding GABAergic mechanisms (J. O'Donnell et al., 1980).
Safety And Hazards
The compound has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, meaning it’s harmful if swallowed . Precautionary statements include P301 + P312 + P330, indicating that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Propriétés
IUPAC Name |
methyl 1-(aminomethyl)cyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)7(5-8)3-2-4-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRYNNUCUQDHGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656476 | |
| Record name | Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(aminomethyl)cyclobutanecarboxylate hydrochloride | |
CAS RN |
1172902-07-6 | |
| Record name | Methyl 1-(aminomethyl)cyclobutane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(aminomethyl)cyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-phenyl-2-thioxo-thiazolidin-4-one](/img/structure/B1455086.png)


![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)




![2-Chloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1455099.png)
![2-Chloro-N-[3-(ethylthio)-1,2,4-thiadiazol-5-yl]-2-phenylacetamide](/img/structure/B1455100.png)
![2-(tert-Butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1455102.png)
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)

